Sulodexide

説明

特性

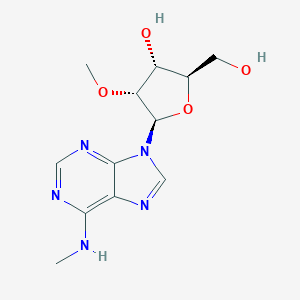

IUPAC Name |

(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYSXUXXBDSYRT-WOUKDFQISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206530 |

Source

|

| Record name | N(6),O(2)-Dimethyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57817-83-1, 57821-29-1 |

Source

|

| Record name | N(6),O(2)-Dimethyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057817831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulodexide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057821291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulodexide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N(6),O(2)-Dimethyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6,2'-O-DIMETHYLADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEV25J2GTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sulodexide's Endothelial Shield: A Technical Guide to its Mechanism of Action

This guide provides an in-depth technical exploration of the multifaceted mechanism of action of Sulodexide on endothelial cells. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique glycosaminoglycan mixture.

Executive Summary

Endothelial dysfunction is a critical initiator of numerous vascular pathologies. Sulodexide, a highly purified mixture of glycosaminoglycans, has emerged as a significant therapeutic agent with a pleiotropic, protective effect on the endothelium.[1] This guide dissects the core mechanisms through which Sulodexide exerts its beneficial effects, focusing on its ability to restore the endothelial glycocalyx, mitigate inflammation, provide antithrombotic activity, and modulate key signaling pathways. By understanding these intricate interactions, researchers can better leverage Sulodexide's potential in developing novel therapeutic strategies for a range of vascular disorders.

Introduction: The Endothelium and the Rationale for Sulodexide

The vascular endothelium is a dynamic monolayer of cells that forms the inner lining of blood vessels. It is not merely a passive barrier but a critical regulator of vascular homeostasis, controlling blood flow, coagulation, and inflammatory responses.[2] A key feature of the endothelium is the glycocalyx, a carbohydrate-rich layer that acts as a primary sensor and transducer of mechanical and chemical signals from the bloodstream.[3] Damage to the endothelial glycocalyx is a hallmark of endothelial dysfunction and a precursor to various cardiovascular diseases.

Sulodexide is a highly purified preparation of glycosaminoglycans (GAGs), composed of a fast-moving heparin fraction (80%) and dermatan sulfate (20%).[3][4] Its structural similarity to the components of the endothelial glycocalyx allows it to act as a restorative agent, replenishing the damaged layer and, in turn, normalizing endothelial function.[3] Beyond this structural role, Sulodexide exhibits a range of pharmacological activities that collectively contribute to its therapeutic efficacy.

Core Mechanisms of Action on Endothelial Cells

Sulodexide's impact on endothelial cells is not monolithic but rather a symphony of interconnected actions that restore vascular health.

Restoration of the Endothelial Glycocalyx

The primary and most well-documented mechanism of Sulodexide is its ability to repair and reconstitute the endothelial glycocalyx.[3][5][6] A damaged glycocalyx exposes the endothelial surface to inflammatory cells and lipids, initiating a cascade of pathological events.[7]

Causality: By providing exogenous GAGs, Sulodexide is thought to offer the building blocks for the biosynthesis of new glycocalyx components.[3] This "structural replenishment" restores the protective shield of the endothelium, leading to several downstream benefits:

-

Reduced Vascular Permeability: A restored glycocalyx helps to normalize the permeability of the endothelial barrier.[8]

-

Decreased Leukocyte Adhesion: The replenished glycocalyx physically hinders the interaction between circulating leukocytes and endothelial adhesion molecules.[2]

-

Inhibition of Inflammatory Cell Infiltration: By restoring the integrity of the endothelial barrier, Sulodexide prevents the infiltration of inflammatory cells into the vascular wall.[3][7]

Experimental Protocol: Visualization of Endothelial Glycocalyx Restoration

A key method to visualize the effect of Sulodexide on the glycocalyx is through electron microscopy.

Methodology:

-

Animal Model: Utilize a model of endothelial injury, such as the balloon-injury rat carotid artery model.[3]

-

Treatment: Administer Sulodexide (e.g., 2mg/kg, intraperitoneally) daily for a defined period (e.g., seven days) post-injury.[3]

-

Tissue Preparation: Perfuse the vascular system with a glutaraldehyde-based fixative to preserve the delicate glycocalyx structure.[3]

-

Electron Microscopy: Process the carotid artery samples for transmission electron microscopy.

-

Analysis: Capture and analyze electron micrographs to assess the thickness and integrity of the endothelial glycocalyx in treated versus control groups. A clear and continuous glycocalyx layer in the Sulodexide-treated group would indicate restoration.[3]

Anti-Inflammatory Effects

Sulodexide exerts potent anti-inflammatory effects on the endothelium through multiple pathways.[2][9] This is crucial as chronic inflammation is a key driver of endothelial dysfunction.

Key Anti-Inflammatory Actions:

-

Downregulation of Adhesion Molecules: Sulodexide has been shown to decrease the expression of intercellular cell adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) on activated endothelial cells.[3][10] This reduction in adhesion molecules limits the recruitment and attachment of inflammatory cells to the endothelium.

-

Inhibition of Pro-inflammatory Cytokine Release: In-vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that Sulodexide inhibits the synthesis and release of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1).[9][11][12]

-

Reduction of Oxidative Stress: Sulodexide has been shown to reduce the production of reactive oxygen species (ROS) in endothelial cells, particularly under conditions of high glucose.[12][13] It achieves this, in part, by preventing the overexpression of pro-oxidant enzymes like NOX4 and NOX5.[13]

Experimental Protocol: Quantifying Anti-Inflammatory Gene Expression

Real-time polymerase chain reaction (RT-PCR) is a standard method to quantify the effect of Sulodexide on the gene expression of inflammatory mediators.

Methodology:

-

Cell Culture: Culture HUVECs to confluence.

-

Induction of Inflammation: Treat the cells with an inflammatory stimulus such as methylglyoxal (MGO) or by exposing them to irradiation to induce endothelial dysfunction.[11][12]

-

Sulodexide Treatment: Co-incubate the stimulated cells with varying concentrations of Sulodexide.

-

RNA Extraction: Isolate total RNA from the HUVECs.

-

RT-PCR: Perform reverse transcription to synthesize cDNA, followed by quantitative PCR using specific primers for genes of interest (e.g., ICAM-1, VCAM-1, IL-6, IL-8, MCP-1).

-

Data Analysis: Normalize the expression of target genes to a housekeeping gene and compare the relative expression levels between Sulodexide-treated and untreated groups.

Anti-Thrombotic and Pro-Fibrinolytic Properties

Sulodexide possesses both anti-thrombotic and pro-fibrinolytic activities, contributing to a favorable hemostatic balance at the endothelial surface.[1][11][12]

Mechanisms of Anti-Thrombotic and Pro-Fibrinolytic Action:

-

Reduced Fibrinogen: Sulodexide has been shown to lower fibrinogen levels.[1]

-

Inhibition of Platelet Aggregation: Sulodexide can reduce platelet aggregation, further contributing to its anti-thrombotic profile.[3][7][10]

Modulation of Endothelial Signaling Pathways

Sulodexide's influence extends to the modulation of key intracellular signaling pathways that govern endothelial function.

-

Endothelium-Dependent Vasodilation via Nitric Oxide (NO) Pathway: Studies have demonstrated that Sulodexide promotes arterial relaxation through an endothelium-dependent nitric oxide (NO)-mediated pathway.[5][6][14] It enhances the production of NO by endothelial nitric oxide synthase (eNOS).[3][7][10] This vasodilatory effect is crucial for maintaining normal blood flow and pressure.

-

Activation of the Autophagy Pathway: Research suggests that Sulodexide can counteract endothelial dysfunction induced by metabolic or non-metabolic stresses by activating the intracellular autophagy pathway.[11][12] Autophagy is a cellular self-cleaning process that removes damaged organelles and proteins, and its activation by Sulodexide may contribute to the cytoprotective effects observed in endothelial cells.[11][12]

-

Interaction with Transcription Factors: Sulodexide can penetrate endothelial cells and interact with transcription factors, leading to changes in gene expression that promote a protective and reparative endothelial phenotype.[2]

Experimental Protocol: Assessing Endothelium-Dependent Vasodilation

The effect of Sulodexide on vascular tone can be assessed using isolated arterial ring preparations.[5][6][14]

Methodology:

-

Tissue Preparation: Dissect arterial segments (e.g., internal mammary artery or rat aorta) and cut them into rings.[5][14]

-

Organ Bath Setup: Mount the arterial rings in an organ bath containing a physiological salt solution, aerated with a gas mixture, and maintained at 37°C.

-

Contraction and Relaxation Studies:

-

Pre-contract the arterial rings with an agonist like phenylephrine.[14]

-

Once a stable contraction is achieved, add cumulative concentrations of Sulodexide to the bath and record the relaxation response.

-

To confirm the role of the endothelium, repeat the experiment in endothelium-denuded rings. A significantly reduced relaxation in denuded rings indicates an endothelium-dependent mechanism.[5][6]

-

To investigate the involvement of the NO pathway, pre-incubate the rings with an eNOS inhibitor (e.g., L-NAME) before adding Sulodexide. Inhibition of relaxation by L-NAME points to the involvement of NO.[6][14]

-

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Effect of Sulodexide | Key Findings | References |

| Glycocalyx Thickness | Increased | Reconstructs the endothelial glycocalyx after injury. | [3] |

| ICAM-1 Expression | Decreased | Reduces leukocyte adhesion to the endothelium. | [3][10] |

| VCAM-1 Expression | Decreased | Attenuates inflammatory cell recruitment. | [3][10] |

| IL-6 and IL-8 Release | Decreased | Suppresses the pro-inflammatory cytokine storm. | [11][12] |

| MCP-1 Release | Decreased | Inhibits monocyte chemotaxis. | [9] |

| eNOS Level | Increased | Promotes nitric oxide production and vasodilation. | [3][10] |

| Platelet Aggregation | Decreased | Contributes to its anti-thrombotic effect. | [3][7][10] |

| ROS Production | Decreased | Protects against oxidative stress-induced damage. | [11][12][13] |

| NOX4 and NOX5 Expression | Decreased | Reduces the source of oxidative stress in hyperglycemia. | [13] |

Signaling Pathway Diagrams

Caption: Sulodexide-mediated restoration of the endothelial glycocalyx.

Caption: Sulodexide's anti-inflammatory signaling cascade in endothelial cells.

Conclusion

Sulodexide presents a compelling case as a multifaceted agent for the treatment of endothelial dysfunction. Its primary action of restoring the endothelial glycocalyx initiates a cascade of beneficial effects, including potent anti-inflammatory and anti-thrombotic activities. Furthermore, its ability to modulate key signaling pathways, such as the nitric oxide and autophagy pathways, underscores its comprehensive protective effects on the endothelium. The experimental protocols and data presented in this guide provide a framework for further research into the therapeutic potential of Sulodexide in a wide array of vascular diseases. As our understanding of the intricate biology of the endothelium continues to evolve, the pleiotropic nature of Sulodexide positions it as a valuable tool in the armamentarium against cardiovascular and related diseases.

References

-

Jian, W., et al. (2017). Sulodexide recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model. Oncotarget, 8(60), 102459–102473. [Link]

-

Mourad, J. J., et al. (2022). Sulodexide Significantly Improves Endothelial Dysfunction and Alleviates Chest Pain and Palpitations in Patients With Long-COVID-19: Insights From TUN-EndCOV Study. Frontiers in Cardiovascular Medicine, 9, 861073. [Link]

-

De Felice, F., et al. (2019). Sulodexide counteracts endothelial dysfunction induced by metabolic or non-metabolic stresses through activation of the autophagic program. European Review for Medical and Pharmacological Sciences, 23(6), 2669-2680. [Link]

-

Koc, E. A., et al. (2024). Sulodexide Inhibits Arterial Contraction via the Endothelium-Dependent Nitric Oxide Pathway. Journal of Cardiovascular Development and Disease, 11(4), 118. [Link]

-

Koc, E. A., et al. (2024). Sulodexide Inhibits Arterial Contraction via the Endothelium-Dependent Nitric Oxide Pathway. MDPI. [Link]

-

ClinicalTrials.gov. (2022). Endothelial Protection in Post COVID-19 Patients With Sulodexide. ClinicalTrials.gov. [Link]

-

Grycewicz, T., et al. (2017). Sulodexide in the treatment of vascular disease: its therapeutic action on the endothelium. Postepy Higieny I Medycyny Doswiadczalnej, 71, 401-407. [Link]

-

Poplawski, A., et al. (2009). Sulodexide suppresses inflammation in human endothelial cells and prevents glucose cytotoxicity. Translational Research, 153(3), 118-123. [Link]

-

Lau, D., et al. (2023). Sulodexide Prevents Hyperglycemia-Induced Endothelial Dysfunction and Oxidative Stress in Porcine Retinal Arterioles. Antioxidants, 12(2), 487. [Link]

-

Khalil, R. A., et al. (2021). Sulodexide Promotes Arterial Relaxation via Endothelium-Dependent Nitric Oxide-Mediated Pathway. Vascular Pharmacology, 137, 106830. [Link]

-

Jian, W., et al. (2017). Sulodexide recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model. ResearchGate. [Link]

-

De Felice, F., et al. (2019). Sulodexide counteracts endothelial dysfunction induced by metabolic or non-metabolic stresses through activation of the autophagic program. PubMed. [Link]

-

Poplawski, A., et al. (2009). Sulodexide suppresses inflammation in human endothelial cells and prevents glucose cytotoxicity. PubMed. [Link]

-

Urbanek, T., et al. (2021). Sulodexide increases mRNA expression of glutathione-related genes in human umbilical endothelial cells exposed to oxygen-glucose deprivation. Postepy Higieny I Medycyny Doswiadczalnej, 75(1), 325-331. [Link]

-

Jian, W., et al. (2017). Sulodexide recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model. PubMed. [Link]

-

Song, J. W., et al. (2023). Sulodexide improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis. Frontiers in Immunology, 14, 1225575. [Link]

Sources

- 1. Frontiers | Sulodexide Significantly Improves Endothelial Dysfunction and Alleviates Chest Pain and Palpitations in Patients With Long-COVID-19: Insights From TUN-EndCOV Study [frontiersin.org]

- 2. Sulodexide in the treatment of vascular disease: its therapeutic action on the endothelium [termedia.pl]

- 3. Sulodexide recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulodexide suppresses inflammation in human endothelial cells and prevents glucose cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulodexide Inhibits Arterial Contraction via the Endothelium-Dependent Nitric Oxide Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulodexide Inhibits Arterial Contraction via the Endothelium-Dependent Nitric Oxide Pathway [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Sulodexide improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Sulodexide recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. europeanreview.org [europeanreview.org]

- 12. Sulodexide counteracts endothelial dysfunction induced by metabolic or non-metabolic stresses through activation of the autophagic program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulodexide Prevents Hyperglycemia-Induced Endothelial Dysfunction and Oxidative Stress in Porcine Retinal Arterioles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulodexide Promotes Arterial Relaxation via Endothelium-Dependent Nitric Oxide-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Sulodexide: A Pleiotropic Glycosaminoglycan with Broad Biological Activities Beyond Anticoagulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sulodexide, a highly purified mixture of glycosaminoglycans (GAGs), has long been recognized for its antithrombotic properties. Composed of approximately 80% fast-moving heparin and 20% dermatan sulfate, its clinical application has traditionally centered on the prevention and treatment of vascular diseases with a thrombotic component.[1] However, a growing body of evidence reveals a far more complex and multifaceted mechanism of action. This technical guide delves into the pleiotropic activities of Sulodexide that extend beyond simple anticoagulation, establishing it as a potent modulator of vascular health. We will explore its profound effects on endothelial function, inflammation, and extracellular matrix remodeling. This document synthesizes current research to provide an authoritative overview of Sulodexide's therapeutic potential, focusing on the restoration of the endothelial glycocalyx, attenuation of inflammatory cascades, and inhibition of pathological vascular remodeling.

Introduction: Re-evaluating Sulodexide

Composition and Traditional Anticoagulant Role

Sulodexide is a natural GAG complex extracted from porcine intestinal mucosa.[2] Its two primary components confer a dual anticoagulant mechanism. The heparin-like fraction primarily potentiates antithrombin III (ATIII), which in turn inhibits thrombin and Factor Xa.[3] The dermatan sulfate fraction acts by catalyzing the inhibition of thrombin via heparin cofactor II (HCII).[3][4] This combined action results in an effective antithrombotic effect but with a significantly lower risk of bleeding compared to unfractionated or low-molecular-weight heparins, particularly at oral therapeutic doses.[2][5]

The Paradigm Shift: Pleiotropic Effects on Vascular Homeostasis

The clinical benefits observed with Sulodexide, especially in chronic vascular conditions, cannot be fully explained by its anticoagulant activity alone.[1] Research has illuminated a range of biological activities that position Sulodexide as a systemic agent for vascular protection and repair.[6] These "pleiotropic" effects include potent anti-inflammatory, profibrinolytic, and endothelial-protective actions that are maintained even at concentrations with minimal impact on systemic coagulation parameters.[2] This guide focuses on these non-anticoagulant mechanisms, which are central to its efficacy in conditions ranging from chronic venous disease to diabetic nephropathy.

Core Mechanism 1: Restoration of the Endothelial Glycocalyx and Barrier Function

The Endothelial Glycocalyx: A Critical Regulator of Vascular Health

The endothelial glycocalyx is a gel-like layer of proteoglycans, GAGs, and glycoproteins lining the luminal surface of blood vessels. It is a primary sensor of blood flow and a crucial barrier that regulates vascular permeability, prevents leukocyte and platelet adhesion, and modulates nitric oxide (NO) production. Damage to the glycocalyx is an early event in the pathogenesis of numerous vascular diseases, including atherosclerosis, sepsis, and diabetes.[5][7]

Sulodexide-Mediated Glycocalyx Remodeling

Given its structural similarity to the GAG components of the glycocalyx, Sulodexide has a unique capacity to restore this critical endothelial layer.[7][8] Studies have demonstrated that Sulodexide can prevent the shedding of key glycocalyx components like syndecan-1 and can promote its structural and functional restoration after injury.[5][8] This restorative capability is a cornerstone of its endothelial-protective effects.[5][9] In a rat carotid artery model subjected to balloon injury, Sulodexide administration was shown to reconstruct the endothelial glycocalyx, as visualized by electron microscopy.[7]

Downstream Consequences: Reduced Permeability and Improved Endothelial Function

By restoring the glycocalyx, Sulodexide directly improves endothelial barrier function, reducing vascular permeability.[5] This effect is critical in conditions characterized by vascular leakage, such as sepsis and diabetic microangiopathy. Furthermore, a healthy glycocalyx is essential for proper endothelial signaling. Sulodexide has been shown to promote arterial relaxation through an endothelium-dependent nitric oxide (NO)-mediated pathway.[1] By restoring the glycocalyx, it enhances endothelial nitric oxide synthase (eNOS) levels, leading to increased NO production, improved vasodilation, and inhibition of platelet aggregation.[1][7][8]

Experimental Protocol: Assessing Glycocalyx Integrity and Endothelial Permeability

Objective: To determine the effect of Sulodexide on restoring glycocalyx and reducing permeability in an in vitro model of endothelial dysfunction.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence on 0.4 µm pore size Transwell® inserts.

-

Induction of Injury: The endothelial monolayer is exposed to an inflammatory stimulus (e.g., TNF-α, 10 ng/mL) or an enzyme that degrades the glycocalyx (e.g., Heparinase III, 15 mU/mL) for a defined period (e.g., 30 minutes) to induce damage.[5]

-

Treatment: A parallel group of injured cells is co-treated or pre-treated with Sulodexide (e.g., 0.5 LRU/mL). A control group receives no injury or treatment.

-

Permeability Assay:

-

Fluorescein isothiocyanate (FITC)-dextran (70 kDa) is added to the upper chamber of the Transwell® inserts.

-

Samples are collected from the lower chamber at timed intervals (e.g., 15, 30, 60 minutes).

-

The fluorescence in the lower chamber is measured using a plate reader (485 nm excitation/520 nm emission).

-

An increase in fluorescence indicates higher permeability. The causality is clear: if Sulodexide-treated wells show less FITC-dextran in the lower chamber compared to injured-only wells, it demonstrates a restoration of barrier function.

-

-

Glycocalyx Visualization (Immunofluorescence):

-

Cells grown on coverslips are fixed with 4% paraformaldehyde.

-

They are then incubated with a primary antibody against a key glycocalyx component, such as Syndecan-1 (CD138).[5]

-

A fluorescently-labeled secondary antibody is applied.

-

The coverslips are mounted and visualized using a confocal microscope. A more robust and continuous fluorescent signal in the Sulodexide-treated group compared to the injured group validates glycocalyx restoration.

-

Core Mechanism 2: Attenuation of Inflammatory Pathways

Inflammation is a key driver of vascular pathology. Sulodexide exerts significant anti-inflammatory effects through multiple mechanisms, making it a valuable agent in chronic inflammatory vascular diseases.[4][10]

Inhibition of Leukocyte Adhesion and Migration

A critical step in the inflammatory process is the adhesion of leukocytes to the vascular endothelium and their subsequent migration into tissues. Sulodexide inhibits this process by suppressing the expression of adhesion molecules on the endothelial surface, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[4][8][11] By reducing the "stickiness" of the endothelium, Sulodexide limits the recruitment of inflammatory cells to sites of vascular injury.[10][11]

Modulation of Pro-inflammatory Cytokine Expression

Sulodexide has been shown to inhibit the release of several key pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[10][12] This modulation of the cytokine environment helps to dampen the overall inflammatory response, protecting tissues from prolonged inflammatory damage.[9]

Signaling Insight: The Role of the NF-κB Pathway

The anti-inflammatory properties of Sulodexide appear to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a master regulator of inflammation, controlling the transcription of numerous genes for cytokines, chemokines, and adhesion molecules. By preventing the activation of NF-κB, Sulodexide can effectively turn down the entire inflammatory cascade at a transcriptional level.[5]

Visualization: Sulodexide's Anti-inflammatory Signaling

Caption: Sulodexide inhibits the NF-κB pathway, reducing inflammatory gene expression.

Experimental Protocol: Quantifying Anti-inflammatory Effects

Objective: To measure the effect of Sulodexide on cytokine release and leukocyte adhesion to endothelial cells.

Methodology:

-

Cell Culture: HUVECs are grown to confluence in 24-well plates.

-

Stimulation and Treatment: Cells are pre-treated with Sulodexide (0.5 LRU/mL) for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours.

-

Cytokine Measurement (ELISA):

-

The cell culture supernatant is collected.

-

An Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for a target cytokine (e.g., IL-6) is used according to the manufacturer's instructions.

-

The absorbance is read on a plate reader, and cytokine concentrations are calculated from a standard curve. A significant reduction in IL-6 concentration in the Sulodexide-treated group validates its anti-inflammatory effect.

-

-

Leukocyte Adhesion Assay:

-

HUVEC monolayers, treated as described above, are washed.

-

Fluorescently-labeled leukocytes (e.g., U937 cells labeled with Calcein-AM) are added to each well and allowed to adhere for 30 minutes.

-

Non-adherent cells are washed away.

-

The fluorescence of the remaining adherent cells is quantified using a fluorescence plate reader. This provides a direct measure of adhesion. A lower fluorescence reading in Sulodexide-treated wells demonstrates inhibition of leukocyte adhesion.

-

Core Mechanism 3: Modulation of Extracellular Matrix (ECM) Dynamics

The integrity of the extracellular matrix (ECM) is vital for the structural and functional stability of the vascular wall. Pathological remodeling of the ECM contributes to conditions like aneurysm formation, varicose veins, and atherosclerosis.

The Role of Matrix Metalloproteinases (MMPs) in Vascular Pathology

MMPs are a family of enzymes responsible for degrading ECM components.[4][13] While essential for normal tissue remodeling, their overexpression and overactivation, particularly of gelatinases MMP-2 and MMP-9, are implicated in the breakdown of the vascular wall, leading to weakening and pathological remodeling.[13]

Sulodexide as an Inhibitor of MMPs

Sulodexide has been shown to exert a potent inhibitory effect on MMPs, especially MMP-2 and MMP-9.[4][13] This inhibition helps to preserve the integrity of the ECM, preventing the excessive degradation that characterizes many vascular diseases. In veins subjected to prolonged stretch, a model for chronic venous disease, Sulodexide was found to decrease the expression and activity of MMP-2 and MMP-9, which was associated with improved vein contraction and function.[13]

| Parameter | Control | Prolonged Stretch | Stretch + Sulodexide | Source |

| MMP-9 Activity (Arbitrary Units) | Baseline | Increased | Reduced vs. Stretch | [13] |

| MMP-2 Activity (Arbitrary Units) | Baseline | Increased | Reduced vs. Stretch | [13] |

| Vein Contractility (% of control) | 100% | Decreased | Improved vs. Stretch | [13] |

| Table 1: Effect of Sulodexide on MMP Activity and Venous Function. |

Experimental Protocol: Gelatin Zymography for MMP Activity

Objective: To assess the inhibitory effect of Sulodexide on MMP-2 and MMP-9 activity in cell culture supernatants or tissue homogenates.

Causality: This technique provides a direct, self-validating measure of enzymatic activity. The presence of clear bands on the gel indicates gelatin degradation by MMPs. A reduction in the intensity of these bands in the presence of Sulodexide directly demonstrates its inhibitory effect.

Methodology:

-

Sample Preparation: Collect conditioned media from cell cultures (e.g., vascular smooth muscle cells stimulated with a pro-inflammatory agent) treated with and without Sulodexide. Do not boil or add reducing agents to the samples to preserve enzyme activity.

-

Electrophoresis: Load samples onto a polyacrylamide gel co-polymerized with gelatin (the substrate for MMP-2 and MMP-9).

-

Enzyme Renaturation: After electrophoresis, wash the gel in a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.

-

Enzyme Incubation: Incubate the gel overnight in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. The stain will color the entire gel except for the areas where the gelatin has been digested by the MMPs, which will appear as clear bands against a blue background.

-

Analysis: The molecular weight of the clear bands identifies the specific MMP (pro-MMP-9 at 92 kDa, pro-MMP-2 at 72 kDa). The intensity of the bands, quantifiable by densitometry, corresponds to the level of enzyme activity.

Additional Pleiotropic Activities

Beyond these core mechanisms, Sulodexide exhibits several other biological activities that contribute to its overall therapeutic profile.

-

Anti-proliferative Effects: It inhibits the proliferation and migration of vascular smooth muscle cells, a key event in the development of atherosclerotic plaques and neointimal hyperplasia after vascular injury.[3][4]

-

Systemic Effects on Lipid Metabolism: Sulodexide releases lipoprotein lipase, which helps to reduce circulating levels of triglycerides and cholesterol, contributing to an anti-atherosclerotic effect.[3][4][14]

-

Induction of Autophagy: In endothelial cells under metabolic or non-metabolic stress, Sulodexide has been shown to activate the cellular process of autophagy, a key mechanism for clearing damaged cellular components and promoting cell survival.[12] This represents a novel cytoprotective mechanism.

Synthesis and Future Directions

Sulodexide is far more than a simple anticoagulant. It is a pleiotropic agent that actively engages with the vascular wall to restore homeostasis. Its ability to rebuild the protective endothelial glycocalyx, suppress key inflammatory pathways like NF-κB, and inhibit the matrix-degrading enzymes that drive pathological remodeling provides a strong mechanistic basis for its clinical efficacy in a wide range of vascular disorders.

The convergence of these activities—endothelial protection, anti-inflammation, and ECM stabilization—makes Sulodexide a compelling candidate for further investigation in diseases where these processes are central to pathogenesis. Future research should focus on further elucidating the specific signaling pathways modulated by Sulodexide and exploring its potential in new therapeutic areas, such as preventing senescence-related vascular changes and managing the endothelial dysfunction seen in post-viral syndromes.[6][15]

References

-

Coccheri, S., & Mannello, F. (2014). Development and use of sulodexide in vascular diseases: implications for treatment. Drug Design, Development and Therapy, 8, 49–65. [Link]

-

Coccheri, S., & Mannello, F. (2013). Development and use of sulodexide in vascular diseases: implications for treatment. Dove Medical Press. [Link]

-

Jawień, A., et al. (2022). Sulodexide in Venous Disease. ResearchGate. [Link]

-

Song, J., et al. (2023). Sulodexide improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis. Frontiers in Immunology, 14, 1221614. [Link]

-

El-Seweidy, M. M., et al. (2017). Sulodexide Promotes Arterial Relaxation via Endothelium-Dependent Nitric Oxide-Mediated Pathway. PLoS One, 12(1), e0170903. [Link]

-

HARENBERG, J. (2009). Use of sulodexide in patients with peripheral vascular disease. International Angiology, 28(1), 57-64. [Link]

-

De Felice, F., et al. (2019). Sulodexide counteracts endothelial dysfunction induced by metabolic or non-metabolic stresses through activation of the autophagic program. European Review for Medical and Pharmacological Sciences, 23(5), 2229-2240. [Link]

-

Patsnap Synapse. (2024). What is Sulodexide used for? Patsnap Synapse. [Link]

-

Jiang, Y., et al. (2017). Sulodexide recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model. ResearchGate. [Link]

-

El-Sherif, O., et al. (2022). Sulodexide Significantly Improves Endothelial Dysfunction and Alleviates Chest Pain and Palpitations in Patients With Long-COVID-19: Insights From TUN-EndCOV Study. Frontiers in Cardiovascular Medicine, 9, 872874. [Link]

-

Johnson's Cardiology. (2022). Sulodexide - Glycosaminoglycan with antithrombotic properties. YouTube. [Link]

-

El-Seweidy, M. M., et al. (2018). Sulodexide Improves Contraction and Decreases Matrix Metalloproteinase-2 and -9 in Veins under Prolonged Stretch. Frontiers in Physiology, 9, 137. [Link]

-

Kim, Y. H., et al. (2019). Anti-thrombotic and anti-inflammatory activity of sulodexide compared to aspirin in the rat model. The Korean Journal of Thoracic and Cardiovascular Surgery, 52(4), 237–242. [Link]

-

Jiang, Y., et al. (2017). Sulodexide recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model. Oncotarget, 8(52), 90269–90283. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Sulodexide? Patsnap Synapse. [Link]

-

Pighini, M., et al. (2022). Sulodexide Inhibits Arterial Contraction via the Endothelium-Dependent Nitric Oxide Pathway. MDPI. [Link]

-

de-Almeida-Pinto, J. C., et al. (2020). Sulodexide in the treatment of patients with early stages of COVID-19: a randomised controlled trial. medRxiv. [Link]

-

Borucka, J., et al. (2012). Sulodexide reduces senescence-related changes in human endothelial cells. Medical Science Monitor, 18(11), BR436–BR441. [Link]

-

Masola, V., et al. (2012). A new mechanism of action of sulodexide in diabetic nephropathy: inhibits heparanase-1 and prevents FGF-2-induced renal epithelial-mesenchymal transition. Journal of Translational Medicine, 10, 213. [Link]

Sources

- 1. Sulodexide Promotes Arterial Relaxation via Endothelium-Dependent Nitric Oxide-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and use of sulodexide in vascular diseases: implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of sulodexide in patients with peripheral vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Sulodexide improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Sulodexide Significantly Improves Endothelial Dysfunction and Alleviates Chest Pain and Palpitations in Patients With Long-COVID-19: Insights From TUN-EndCOV Study [frontiersin.org]

- 7. Sulodexide recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medrxiv.org [medrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Sulodexide? [synapse.patsnap.com]

- 12. europeanreview.org [europeanreview.org]

- 13. Sulodexide Improves Contraction and Decreases Matrix Metalloproteinase-2 and -9 in Veins under Prolonged Stretch - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Sulodexide reduces senescence-related changes in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sulodexide-Mediated Endothelial Glycocalyx Restoration

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The endothelial glycocalyx is a critical regulator of vascular homeostasis, and its degradation is a key pathological event in a multitude of vascular diseases, including diabetes, sepsis, and atherosclerosis. This guide provides a detailed examination of the structure and function of the glycocalyx, the mechanisms underlying its degradation, and the therapeutic potential of sulodexide in its restoration. Sulodexide, a highly purified mixture of glycosaminoglycans, offers a multi-faceted mechanism of action that includes providing structural precursors for glycocalyx synthesis, inhibiting enzymatic degradation, and exerting potent anti-inflammatory effects. We will explore the preclinical and clinical evidence supporting its efficacy, detail methodologies for assessing glycocalyx integrity, and present the scientific rationale for its use as a vasculoprotective agent.

The Endothelial Glycocalyx: The Guardian of the Vasculature

The endothelial glycocalyx is a dense, gel-like layer of carbohydrates that lines the luminal surface of all blood vessels.[1][2][3] This intricate structure is not merely a passive coating but a dynamic and crucial interface between the blood and the vessel wall, playing a pivotal role in maintaining vascular health.[4]

Molecular Architecture

The glycocalyx is a complex network of membrane-bound and soluble components synthesized and secreted by endothelial cells.[3] Its fundamental framework consists of:

-

Proteoglycans: These are the core proteins to which long chains of glycosaminoglycans are attached. The primary proteoglycans of the glycocalyx are the transmembrane syndecans and the glycosylphosphatidylinositol (GPI)-anchored glypicans .[3]

-

Glycosaminoglycans (GAGs): These long, unbranched, negatively charged polysaccharides are the principal functional components. The most abundant GAGs in the glycocalyx are heparan sulfate and chondroitin sulfate , with smaller amounts of dermatan sulfate and hyaluronan .[1][5] Heparan sulfate constitutes 50-90% of the total proteoglycans in the vascular glycocalyx.[1]

-

Glycoproteins: These proteins, with attached oligosaccharide chains, are interwoven into the structure, contributing to its complexity.

-

Plasma and Endothelium-Derived Soluble Components: The GAG network traps and binds a variety of soluble molecules, including albumin, antithrombin, and growth factors, creating a highly localized and regulated microenvironment.[1]

Physiological Functions

The integrity of the glycocalyx is paramount for several homeostatic vascular functions:

-

Regulation of Vascular Permeability: The glycocalyx acts as a size and charge-selective barrier, restricting the extravasation of macromolecules like albumin.[6][7] This function is a cornerstone of the revised Starling principle of microvascular fluid exchange.[6]

-

Mechanotransduction: The GAG chains sense the shear stress from flowing blood and transmit these mechanical signals to the endothelial cell, triggering the release of vasodilators like nitric oxide (NO).[8]

-

Anticoagulation and Antithrombosis: The glycocalyx provides a non-thrombogenic surface. Heparan sulfate chains bind and potentiate antithrombin III, while dermatan sulfate activates heparin cofactor II, both of which inhibit thrombin.[1]

-

Modulation of Inflammation: It shields the endothelium from direct contact with circulating leukocytes and platelets, preventing inappropriate adhesion and activation.[3] It also binds and sequesters inflammatory cytokines.[1]

-

Redox Balance: The glycocalyx binds key antioxidant enzymes, such as extracellular superoxide dismutase (SOD), protecting the endothelium from oxidative stress.[1][8]

The Compromised Glycocalyx: Mechanisms and Consequences of Degradation

A compromised glycocalyx is a hallmark of endothelial dysfunction and is implicated in the pathogenesis of numerous diseases.[9] Degradation, or "shedding," involves the enzymatic cleavage of GAG chains and proteoglycan core proteins.[10]

Key Drivers of Degradation

-

Inflammatory Mediators: Pro-inflammatory cytokines (e.g., TNF-α, IL-6) and bacterial components like lipopolysaccharide (LPS) upregulate the expression and activity of "sheddases."[6]

-

Enzymatic Shedding: Key enzymes responsible for degradation include:

-

Oxidative Stress: Reactive oxygen species (ROS) directly fragment GAGs, leading to structural damage.[12]

-

Hyperglycemia: High glucose levels increase GAG catabolism and contribute to oxidative stress, leading to significant glycocalyx thinning, a key issue in diabetic vasculopathy.[13]

Clinical Ramifications

Glycocalyx degradation leads to a cascade of pathological events:

-

Increased vascular permeability and tissue edema.

-

Enhanced leukocyte and platelet adhesion, promoting inflammation and thrombosis.[14]

-

Impaired flow-mediated vasodilation.

-

Increased exposure of the endothelium to atherogenic lipoproteins.[15]

This degradation is clinically evident in conditions such as sepsis, ischemia-reperfusion injury, diabetes, and atherosclerosis.[6][11][16] Circulating levels of shed components, particularly syndecan-1 (SDC1) and heparan sulfate , are now recognized as valuable biomarkers of endothelial injury and disease severity.[10]

Sulodexide: A Glycosaminoglycan-Based Therapeutic

Sulodexide is a highly purified, natural glycosaminoglycan complex extracted from porcine intestinal mucosa.[17] Its composition makes it uniquely suited to target the damaged glycocalyx.

Pharmacological Composition

Sulodexide consists of two principal GAG components:

-

~80% Fast-Moving Heparin Fraction: This component is structurally similar to heparan sulfate, with a low molecular weight (~7000 Da) and a strong affinity for antithrombin III.[18]

-

~20% Dermatan Sulfate: This component has a higher molecular weight (~25,000 Da) and an affinity for heparin cofactor II.[18]

A key feature of sulodexide is its high bioavailability via both oral and parenteral routes, with a marked propensity for absorption by the vascular endothelium.[17]

Sulodexide's Mechanism for Glycocalyx Restoration

Sulodexide exerts its vasculoprotective effects through a multi-pronged mechanism that directly addresses the pathology of glycocalyx degradation.

-

Provides Precursors for GAG Synthesis: The primary proposed mechanism is that sulodexide acts as a substrate, providing the necessary building blocks for the reconstruction of GAG chains, particularly heparan sulfate.[13][15] In vitro studies show that sulodexide can be degraded into precursor components, enhancing GAG synthesis and attenuating hyperglycemia-associated endothelial permeability.[13]

-

Inhibits Degrading Enzymes: Sulodexide has been shown to inhibit the activity of MMPs, which are responsible for shedding proteoglycan core proteins.[6] This reduces the rate of glycocalyx breakdown.

-

Anti-Inflammatory Action: By reducing the expression of inflammatory factors and leukocyte adhesion, sulodexide mitigates the primary stimuli for shedding.[15][19][20] It can inhibit the NF-κB inflammatory signaling pathway, a key regulator of endothelial activation.[6]

-

Restores Endothelial Function: By reconstructing the glycocalyx, sulodexide helps normalize vascular permeability, reduces inflammatory cell infiltration, and restores endothelial homeostasis.[14][15]

Clinical and Preclinical Evidence of Efficacy

A growing body of evidence supports the role of sulodexide in restoring the glycocalyx and improving vascular health. In a study on patients with type 2 diabetes, a condition known for significant glycocalyx perturbation, two months of oral sulodexide administration led to a partial restoration of the glycocalyx and a reduction in vascular permeability.[13]

| Study Population | Intervention | Key Findings | Reference |

| Patients with Type 2 Diabetes (n=10) vs. Controls (n=10) | 200 mg/day oral sulodexide for 2 months | Increased sublingual glycocalyx dimension: from 0.64 µm to 0.93 µm in diabetic patients. Increased retinal glycocalyx dimension: from 5.38 µm to 5.88 µm in diabetic patients. Trend towards normalized vascular permeability (transcapillary escape rate of albumin). Decreased plasma hyaluronidase levels. | [13] |

| Rat Carotid Artery Balloon-Injury Model | Sulodexide administration | Reconstructed glycocalyx structure observed via electron microscopy. Attenuated inflammatory factor expression (VCAM-1, OPN). Reduced inflammatory cell infiltration and neointimal hyperplasia. | [15] |

| Sepsis Cell and Mouse Models | Sulodexide administration | Promoted syndecan-1 remodeling and improved endothelial permeability. Blocked the NF-κB inflammatory pathway. Attenuated syndecan-1 shedding and improved survival outcomes in murine sepsis. | [6] |

Methodologies for Assessing Glycocalyx Integrity

Evaluating the efficacy of sulodexide requires robust methods for quantifying glycocalyx structure and the byproducts of its degradation.

Experimental Protocol: Sidestream Darkfield (SDF) Imaging

SDF imaging is a non-invasive technique used to visualize the microcirculation and estimate the dimension of the glycocalyx in vivo. It measures the Perfused Boundary Region (PBR), which is the zone permeable to erythrocytes. A thicker, healthier glycocalyx creates a larger exclusion zone, resulting in a lower PBR. Conversely, a damaged glycocalyx allows deeper penetration of red blood cells, increasing the PBR.

Objective: To measure the PBR in sublingual microvessels as an inverse marker of glycocalyx thickness.

Methodology:

-

Subject Preparation: The subject is placed in a supine position. The head is positioned to allow comfortable and stable access to the sublingual mucosa.

-

Equipment Setup: An SDF imaging device (e.g., GlycoCheck™) is calibrated according to the manufacturer's instructions.

-

Image Acquisition:

-

The SDF probe is gently placed on the sublingual mucosa.

-

The operator identifies suitable microvessels (20-150 µm diameter) with clear, continuous blood flow.

-

High-quality video sequences (typically 20-30 seconds) are recorded from multiple sublingual sites to ensure representative sampling.

-

-

Data Analysis:

-

The recorded videos are analyzed using specialized software.

-

The software automatically detects vessel walls and measures the dynamic lateral movement of red blood cells into the luminal portion of the glycocalyx.

-

The PBR is calculated as the median of all radial red blood cell penetration distances.

-

-

Validation and Controls:

-

Measurements are taken at baseline (pre-intervention) and at specified time points post-intervention with sulodexide.

-

A placebo-controlled group is essential in clinical trial designs.

-

Intra-observer and inter-observer variability should be assessed to ensure reproducibility.[21]

-

Experimental Protocol: ELISA for Glycocalyx Shedding Markers

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the concentration of shed glycocalyx components in plasma or serum.

Objective: To measure circulating levels of syndecan-1 and heparan sulfate.

Methodology:

-

Sample Collection and Preparation:

-

Collect whole blood from subjects into EDTA- or citrate-containing tubes.

-

Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.

-

Aliquot and store plasma at -80°C until analysis.

-

-

ELISA Procedure (using a commercial kit, e.g., for Syndecan-1):

-

Prepare standards, controls, and plasma samples according to the kit protocol. This typically involves dilution in the provided assay buffer.

-

Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-pre-coated microplate.

-

Incubate for the time and temperature specified in the protocol (e.g., 2 hours at room temperature).

-

Wash the plate multiple times with the provided wash buffer to remove unbound substances.

-

Add the detection antibody (e.g., a biotinylated anti-syndecan-1 antibody) to each well and incubate.

-

Wash the plate again.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Wash the plate a final time.

-

Add the TMB substrate solution. A color change will develop in proportion to the amount of bound syndecan-1.

-

Stop the reaction with the stop solution.

-

Read the optical density at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the optical density of the standards against their known concentrations.

-

Calculate the concentration of syndecan-1 in the samples by interpolating their optical density values from the standard curve.

-

Conclusion and Future Directions

The endothelial glycocalyx is a central player in vascular health, and its degradation is a critical, actionable target in many diseases. Sulodexide, with its unique composition of heparan and dermatan sulfates, presents a compelling therapeutic strategy. Its pleiotropic mechanism—restoring structural integrity, inhibiting enzymatic degradation, and suppressing inflammation—positions it as a promising agent for endothelial protection.

Future research should focus on larger, long-term clinical trials across various disease states, such as chronic kidney disease, post-COVID-19 endotheliopathy, and peripheral artery disease, to fully elucidate the clinical benefits of glycocalyx restoration with sulodexide. Further mechanistic studies are also warranted to fully characterize its interactions with shedding enzymes and inflammatory pathways. The continued development of advanced imaging and biomarker assays will be crucial in validating its efficacy and guiding its clinical application.

References

-

Song, R., et al. (2017). Sulodexide recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model. Oncotarget, 8(49), 86193–86204. [Link]

-

Johnson's Cardiology. (2022). Sulodexide - Glycosaminoglycan with antithrombotic properties. YouTube. [Link]

-

Patsnap Synapse. (2024). What is Sulodexide used for?. Patsnap. [Link]

-

Liao, Y., et al. (2023). Sulodexide improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis. Frontiers in Immunology, 14, 1206584. [Link]

-

Lee, B. B., et al. (2018). Anti-thrombotic and anti-inflammatory activity of sulodexide compared to aspirin in the rat model. PubMed. [Link]

-

Zhang, Y., et al. (2025). Comprehensive management application of sulodexide on proteinuria: 2 case reports. Medicine (Baltimore), 104(5), e37088. [Link]

-

Brovelli, M., et al. (2013). Effect of sulodexide on endothelial glycocalyx and vascular permeability in patients with type 2 diabetes mellitus. Diabetologia, 56(5), 941–946. [Link]

-

Song, R., et al. (2017). Sulodexide recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model. ResearchGate. [Link]

-

Coccheri, S., & Mannello, F. (2014). Development and use of sulodexide in vascular diseases: implications for treatment. Drug Design, Development and Therapy, 8, 49–65. [Link]

-

Reitsma, S., et al. (2007). The endothelial glycocalyx: composition, functions, and visualization. Pflügers Archiv - European Journal of Physiology, 454(3), 345–359. [Link]

-

Gaddi, A. V. (2011). Use of sulodexide in patients with peripheral vascular disease. Vascular Health and Risk Management, 7, 399–407. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Sulodexide?. Patsnap. [Link]

-

Taylor & Francis. (n.d.). Sulodexide – Knowledge and References. Taylor & Francis Online. [Link]

-

Sullivan, R. C., et al. (2021). Mechanisms Responsible for Endothelial Glycocalyx Degradation during Sepsis. ResearchGate. [Link]

-

Uchimido, R., et al. (2019). The Mechanisms and Physiological Relevance of Glycocalyx Degradation in Hepatic Ischemia/Reperfusion Injury. Seminars in Cardiothoracic and Vascular Anesthesia, 23(1), 106–116. [Link]

-

Nieuwdorp, M., et al. (2005). Measuring endothelial glycocalyx dimensions in humans: a potential novel tool to monitor vascular vulnerability. Journal of Applied Physiology, 98(5), 1685–1689. [Link]

-

Masola, V., et al. (2021). ANTITHROMBOTIC EFFECTS OF SULODEXIDE: A REVIEW ARTICLE. ResearchGate. [Link]

-

Alphonsus, C. S., & Rodseth, R. N. (2014). Heparin: Effects upon the Glycocalyx and Endothelial Cells. Thrombosis, 2014, 254628. [Link]

-

Lupu, F., & Keshari, R. S. (2016). Endothelial Heparan Sulfate Proteoglycans in Sepsis: The Role of the Glycocalyx. ResearchGate. [Link]

-

Nieuwdorp, M., et al. (2005). Measuring endothelial glycocalyx dimensions in humans: a potential novel tool to monitor vascular vulnerability. Journal of Applied Physiology. [Link]

-

Deng, J., et al. (2019). The Structure and Function of the Endothelial Glycocalyx Layer. ResearchGate. [Link]

-

Zeng, Y. (2017). The Endothelial Glycocalyx: Visualization and Measurement. Journal of Biomedicine, 2, 1–6. [Link]

-

Ghaffari, S., et al. (2021). Heparanase as active player in endothelial glycocalyx remodeling. Thrombosis Journal, 19(1), 101. [Link]

-

Cui, Y., et al. (2021). The Structure and Function of the Glycocalyx and Its Connection With Blood-Brain Barrier. Frontiers in Neuroscience, 15, 739368. [Link]

-

Tarbell, J. M., & Cancel, L. M. (2016). An 11-μm-Thick Glycocalyx?. Arteriosclerosis, Thrombosis, and Vascular Biology, 36(8), 1532–1534. [Link]

-

Megens, R. T., et al. (2019). Degradation of Glycocalyx and Multiple Manifestations of Endothelial Dysfunction Coincide in the Early Phase of Endothelial Dysfunction Before Atherosclerotic Plaque Development in Apolipoprotein E/Low-Density Lipoprotein Receptor-Deficient Mice. Journal of the American Heart Association, 8(6), e010973. [Link]

-

Alphonsus, C. (2018). The Endothelial Glycocalyx. University of Cape Town. [Link]

-

Gonzalez-Ochoa, A., et al. (2024). Oral Sulodexide Downregulates Biomarkers of Endothelial Dysfunction Among Convalescent COVID-19 Patients. Blood. [Link]

-

Fu, B. M., & Tarbell, J. M. (2013). ENDOTHELIAL GLYCOCALYX STRUCTURE AND ROLE IN MECHANOTRANSDUCTION. Science-China Press. [Link]

-

Potter, D. R., & Damiano, E. R. (2013). Studying the Endothelial Glycocalyx in vitro: What Is Missing?. Frontiers in Oncology, 3, 299. [Link]

-

Yang, Y., et al. (2023). Factors influencing glycocalyx degradation: a narrative review. Annals of Translational Medicine, 11(1), 16. [Link]

-

Messier, H. (2022). Vulnerable Plaque, Endothelial Function, and the Glycocalyx: Exciting New Interventions. Personalized Medicine Podcast. [Link]

Sources

- 1. The endothelial glycocalyx: composition, functions, and visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The Structure and Function of the Glycocalyx and Its Connection With Blood-Brain Barrier [frontiersin.org]

- 4. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]

- 5. Heparanase as active player in endothelial glycocalyx remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Sulodexide improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis [frontiersin.org]

- 7. Frontiers | Studying the Endothelial Glycocalyx in vitro: What Is Missing? [frontiersin.org]

- 8. Heparin: Effects upon the Glycocalyx and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Factors influencing glycocalyx degradation: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Mechanisms and Physiological Relevance of Glycocalyx Degradation in Hepatic Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of sulodexide on endothelial glycocalyx and vascular permeability in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sulodexide recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. dovepress.com [dovepress.com]

- 18. Use of sulodexide in patients with peripheral vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is Sulodexide used for? [synapse.patsnap.com]

- 20. Anti-thrombotic and anti-inflammatory activity of sulodexide compared to aspirin in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Measuring endothelial glycocalyx dimensions in humans: a potential novel tool to monitor vascular vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulodexide's Profibrinolytic Effects: A Technical Guide to Mechanisms and Measurement

This guide provides an in-depth exploration of the mechanisms by which Sulodexide, a highly purified glycosaminoglycan mixture, modulates the fibrinolytic system. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Sulodexide's effects on key components of fibrinolysis and the methodologies to assess these changes.

Introduction: The Fibrinolytic System and the Therapeutic Rationale for Sulodexide

Sulodexide is a complex of glycosaminoglycans (GAGs), composed of a fast-moving heparin fraction (80%) and dermatan sulfate (20%)[2]. Its therapeutic efficacy in vascular diseases stems from its pleiotropic effects, including antithrombotic and profibrinolytic activities[2]. A key feature of Sulodexide's profibrinolytic action is its dual effect on the fibrinolytic balance: it enhances the activity of plasminogen activators while concurrently reducing the levels of their primary inhibitor[3]. This guide will delve into the molecular underpinnings of these effects and the experimental approaches to quantify them.

Core Mechanism of Action: Endothelial Modulation and Glycocalyx Restoration

The vascular endothelium is the primary site of action for Sulodexide's influence on the fibrinolytic system. Its effects are intricately linked to the health and function of the endothelial glycocalyx, a carbohydrate-rich layer lining the luminal surface of blood vessels.

Glycocalyx Restoration: The Foundation of Endothelial Health

The endothelial glycocalyx plays a crucial role in vascular homeostasis, including the regulation of fibrinolysis[4][5]. Damage to the glycocalyx is a hallmark of endothelial dysfunction and is associated with a prothrombotic state. Sulodexide, with its structural similarity to the GAG components of the glycocalyx, is thought to provide the necessary precursors for its repair and reconstruction[4]. By restoring the integrity of the glycocalyx, Sulodexide can re-establish normal endothelial function, which includes the regulated release of fibrinolytic factors[4][6].

Signaling Pathways Modulated by Sulodexide

Sulodexide's interaction with the endothelium triggers specific signaling pathways that culminate in a profibrinolytic state:

-

Nitric Oxide (NO) Pathway: Sulodexide has been shown to promote arterial relaxation through an endothelium-dependent nitric oxide-mediated pathway[3][7][8][9][10]. The release of NO is a key indicator of endothelial health and is associated with the release of t-PA. The restoration of the glycocalyx is critical for this process, as it acts as a primary sensor for shear stress, a key stimulus for NO and subsequent t-PA release[4].

The interplay of these pathways results in a concerted shift towards enhanced fibrinolysis.

Caption: Sulodexide's signaling pathways for enhancing fibrinolysis.

Quantitative Assessment of Sulodexide's Fibrinolytic Effects

To rigorously evaluate the impact of Sulodexide on the fibrinolytic system, a combination of specific and global assays is employed. The choice of assays is critical for elucidating the precise mechanism of action.

Rationale for Key Fibrinolytic Assays

-

Plasmin Generation Assays: While individual component assays are informative, they do not capture the dynamic interplay of all the factors involved in fibrinolysis. Plasmin generation assays offer a more holistic, "global" assessment of the overall potential of a plasma sample to generate plasmin. These assays measure the kinetics of plasmin formation over time, providing parameters such as the lag time, peak plasmin concentration, and the time to peak[18][19][20][21]. This approach is particularly valuable for assessing the net effect of a drug like Sulodexide that modulates both activators and inhibitors.

Summary of Sulodexide's Effects on Fibrinolytic Parameters

The following table summarizes the expected quantitative changes in key fibrinolytic parameters following Sulodexide administration, based on published clinical data.

| Parameter | Assay Type | Expected Change with Sulodexide | Reference |

| t-PA | Activity | Significant Increase | [19] |

| Antigen | Increase | [19] | |

| PAI-1 | Activity | Significant Decrease | [19] |

| Antigen | Significant Decrease | [19] | |

| Plasmin Generation | Global Functional | Enhanced (e.g., shorter lag time, higher peak) | Inferred from t-PA/PAI-1 effects |

| Fibrinogen | Clottable Protein | Decrease | [3] |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments used to assess Sulodexide's effects on the fibrinolytic system. These protocols are based on established methods and commercially available kits.

Measurement of t-PA and PAI-1 Antigen by ELISA

Methodology:

-

Sample and Standard Incubation:

-

Add 100 µL of diluted standards, control, and plasma samples to the appropriate wells.

-

Incubate at room temperature for 30 minutes on a plate shaker.

-

-

Washing: Wash the wells three times with wash buffer to remove unbound substances.

-

Detection Antibody Incubation:

-

Incubate at room temperature for 30 minutes on a plate shaker.

-

Washing: Repeat the washing step.

-

Substrate Reaction:

-

Add 100 µL of a chromogenic substrate (e.g., TMB).

-

Incubate in the dark at room temperature for a specified time (e.g., 3-10 minutes) to allow for color development.

-

-

Stopping the Reaction: Add 100 µL of stop solution (e.g., 1M H₂SO₄) to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Measurement of PAI-1 Activity by Chromogenic Assay

Methodology:

-

Sample Preparation: Mix equal volumes of the plasma sample (e.g., 20 µL) with a known excess of t-PA (e.g., 40 IU/mL, 20 µL) and incubate for 10 minutes at room temperature to allow for complex formation.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing plasminogen and a plasmin-specific chromogenic substrate.

-

Initiation of Reaction: Add the sample/t-PA mixture to the reaction mixture in the wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the change in absorbance at 405 nm over time.

Plasmin Generation Assay

Principle: This is a global assay that measures the kinetics of plasmin generation in plasma upon the addition of a trigger (e.g., t-PA and a thrombin source). The generation of plasmin is monitored in real-time using a fluorogenic substrate.

Methodology:

-

Reagent Preparation:

-

Prepare a PG trigger solution containing tissue factor, phospholipids, and t-PA.

-

Prepare a PG calibrator (α2-Macroglobulin-plasmin complex).

-

Prepare a PG substrate mix containing a plasmin-specific fluorogenic substrate and CaCl₂.

-

-

Plate Setup:

-

In a 96-well black plate, add plasma samples to designated "trigger" wells.

-

In separate wells, add plasma samples to "calibrator" wells.

-

-

Incubation: Incubate the plate in a calibrated automated thrombogram (CAT) machine or a suitable fluorometer with a dispenser.

-

Automated Substrate Dispensing: The instrument automatically dispenses the PG substrate mix into all wells to start the reaction.

-

Fluorescence Reading: The instrument monitors the fluorescence generated by the cleavage of the substrate by plasmin over time.

-

Data Analysis:

-

The instrument's software uses the signal from the calibrator well to convert the fluorescence intensity into molar concentrations of plasmin.

-

A plasmin generation curve is generated for each sample.

-

Key parameters are derived from the curve, including the lag time, time to peak, peak plasmin concentration, and the endogenous plasmin potential (EPP - the area under the curve).

-

Sources

- 1. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Sulodexide Significantly Improves Endothelial Dysfunction and Alleviates Chest Pain and Palpitations in Patients With Long-COVID-19: Insights From TUN-EndCOV Study [frontiersin.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Sulodexide recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulodexide improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulodexide recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulodexide Promotes Arterial Relaxation via Endothelium-Dependent Nitric Oxide-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulodexide Inhibits Arterial Contraction via the Endothelium-Dependent Nitric Oxide Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of murine type 1 plasminogen activator inhibitor gene expression in vivo. Tissue specificity and induction by lipopolysaccharide, tumor necrosis factor-alpha, and transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

- 13. Sulodexide Prevents Peritoneal Fibrosis by Downregulating the Expression of TGF-β1 and Its Signaling Pathway Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of sulodexide on plasma transforming growth factor-beta1 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. dovepress.com [dovepress.com]

- 17. Measurement of plasminogen activator inhibitor 1 in biologic fluids with a murine monoclonal antibody-based enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assessing Plasmin Generation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. synapsepharmaservices.com [synapsepharmaservices.com]

- 20. ashpublications.org [ashpublications.org]

- 21. Application of a plasmin generation assay to define pharmacodynamic effects of tranexamic acid in women undergoing cesarean delivery - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the In Vitro Anti-inflammatory Mechanisms of Sulodexide: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the anti-inflammatory properties of Sulodexide in vitro. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to offer a synthesized understanding of the molecular mechanisms and practical experimental approaches for investigating this complex glycosaminoglycan. Here, we delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.

Introduction: Sulodexide as a Modulator of Vascular Inflammation

Sulodexide, a highly purified preparation of glycosaminoglycans (GAGs) composed of heparan sulfate (80%) and dermatan sulfate (20%), is recognized for its antithrombotic and profibrinolytic activities.[1][2] However, a growing body of in vitro evidence has illuminated its significant anti-inflammatory potential, particularly within the vascular endothelium, a critical interface in the inflammatory response.[3][4] Understanding these properties at a cellular and molecular level is paramount for elucidating its therapeutic mechanisms and identifying new applications.

This guide will dissect the established in vitro anti-inflammatory actions of Sulodexide, focusing on its effects on endothelial cells and macrophages, the key cellular players in vascular inflammation. We will explore its modulation of inflammatory mediators, its impact on critical signaling pathways, and provide detailed protocols for replicating and expanding upon these findings in a laboratory setting.

The Endothelium: A Primary Target of Sulodexide's Anti-inflammatory Action

The vascular endothelium is a dynamic barrier that, when activated by inflammatory stimuli, orchestrates the recruitment of leukocytes to sites of injury or infection. Persistent endothelial activation and dysfunction are hallmarks of chronic inflammatory diseases. In vitro studies have consistently demonstrated Sulodexide's ability to quell this inflammatory phenotype in endothelial cells.

Inhibition of Pro-inflammatory Mediators

Sulodexide has been shown to significantly reduce the production and release of a wide array of pro-inflammatory molecules from endothelial cells, primarily Human Umbilical Vein Endothelial Cells (HUVECs), under various inflammatory conditions.[1][3]

-

Cytokines and Chemokines: In HUVECs stimulated with inflammatory agents like methylglyoxal (MGO) or high glucose, Sulodexide effectively suppresses the neo-synthesis and release of key pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), IL-6, and IL-8.[1][3] It also markedly inhibits the secretion of Monocyte Chemoattractant Protein-1 (MCP-1), a critical chemokine for monocyte recruitment.[3][5] This inhibition occurs in a dose-dependent manner.[3]

-

Adhesion Molecules: The expression of vascular cell adhesion molecule-1 (VCAM-1) on the endothelial cell surface is a crucial step for leukocyte adhesion. In human aortic endothelial cells (HAECs) exposed to serum from patients with peripheral artery disease, Sulodexide has been shown to reduce the gene expression and secretion of VCAM-1.

-

Reactive Oxygen Species (ROS): Oxidative stress is a key driver of endothelial dysfunction and inflammation. Sulodexide has demonstrated a capacity to counteract the production of ROS in HUVECs subjected to metabolic or non-metabolic stresses.[1] In studies using high glucose as a stimulus, Sulodexide inhibited the intracellular generation of free radicals in a dose-dependent fashion.[3][5]

Modulation of Key Inflammatory Signaling Pathways

The anti-inflammatory effects of Sulodexide are underpinned by its ability to interfere with critical intracellular signaling cascades that orchestrate the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes. In vitro evidence suggests that Sulodexide exerts its anti-inflammatory effects, at least in part, by inhibiting the NF-κB pathway in endothelial cells. In a sepsis model using heparinase III to induce glycocalyx degradation, Sulodexide was found to improve endothelial permeability by abolishing the activation of NF-κB signaling.

Diagram: Sulodexide's Inhibition of the NF-κB Pathway in Endothelial Cells

Sulodexide's potential points of interference in the NF-κB signaling cascade.